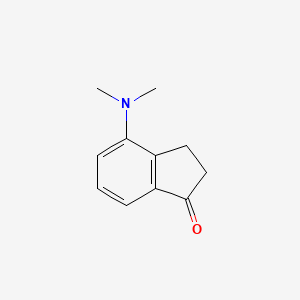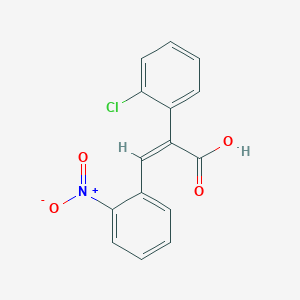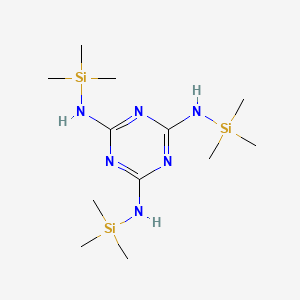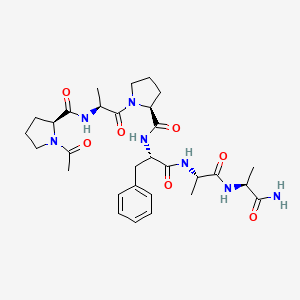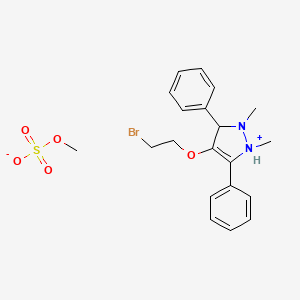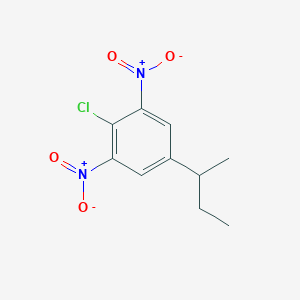
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is an organic compound characterized by the presence of a butan-2-yl group, a chlorine atom, and two nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene typically involves the nitration of 2-chlorobenzene derivatives. The process begins with the chlorination of a benzene ring, followed by the introduction of nitro groups through nitration reactions. The butan-2-yl group is then introduced via alkylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as aluminum chloride for alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Hydroxy or amino-substituted derivatives.
科学的研究の応用
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-Chloro-1,3-dinitrobenzene: Lacks the butan-2-yl group, making it less lipophilic.
5-(Butan-2-yl)-2-chloro-1,3-diaminobenzene: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
Uniqueness
5-(Butan-2-yl)-2-chloro-1,3-dinitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and chlorine groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
58574-06-4 |
|---|---|
分子式 |
C10H11ClN2O4 |
分子量 |
258.66 g/mol |
IUPAC名 |
5-butan-2-yl-2-chloro-1,3-dinitrobenzene |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-6(2)7-4-8(12(14)15)10(11)9(5-7)13(16)17/h4-6H,3H2,1-2H3 |
InChIキー |
WSAJAGOXVTURBE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


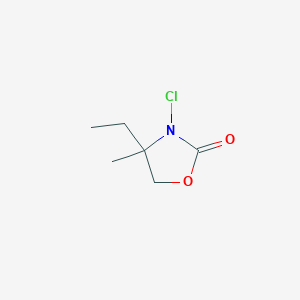
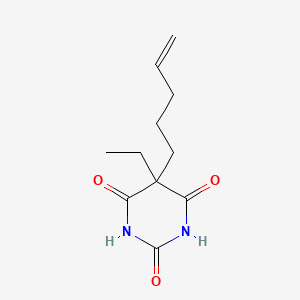

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
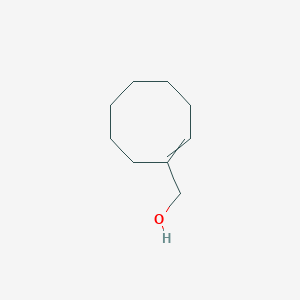
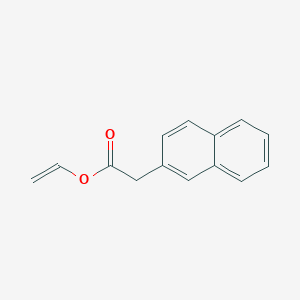
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
